molecular formula C13H16N2O6 B7805731 [(Tert-butoxycarbonyl)amino](2-nitrophenyl)acetic acid

[(Tert-butoxycarbonyl)amino](2-nitrophenyl)acetic acid

Cat. No.: B7805731
M. Wt: 296.28 g/mol
InChI Key: BIGZDVREYMBPRU-UHFFFAOYSA-N
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Description

[(Tert-butoxycarbonyl)amino](2-nitrophenyl)acetic acid is a complex organic compound with a molecular formula of C13H17NO6. This compound is characterized by the presence of a nitrophenyl group and a tert-butoxycarbonyl (Boc) protected amine group. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Tert-butoxycarbonyl)amino](2-nitrophenyl)acetic acid typically involves multiple steps. One common method includes the protection of an amine group with a Boc group, followed by the introduction of the nitrophenyl group through a series of reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

[(Tert-butoxycarbonyl)amino](2-nitrophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

[(Tert-butoxycarbonyl)amino](2-nitrophenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of [(Tert-butoxycarbonyl)amino](2-nitrophenyl)acetic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the Boc-protected amine group can undergo deprotection to reveal a reactive amine. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2-methylphenyl)acetic acid
  • 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(4-nitrophenyl)acetic acid
  • 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2-chlorophenyl)acetic acid

Uniqueness

[(Tert-butoxycarbonyl)amino](2-nitrophenyl)acetic acid is unique due to the presence of both a nitrophenyl group and a Boc-protected amine group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(2-nitrophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6/c1-13(2,3)21-12(18)14-10(11(16)17)8-6-4-5-7-9(8)15(19)20/h4-7,10H,1-3H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGZDVREYMBPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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